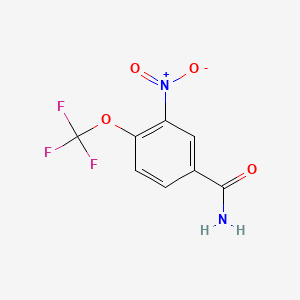
3-Nitro-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has an average mass of 250.132 Da and a mono-isotopic mass of 250.020142 Da .
Molecular Structure Analysis
The InChI code for 3-Nitro-4-(trifluoromethoxy)benzamide is 1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Nitro-4-(trifluoromethoxy)benzamide has a molecular weight of 250.13 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Synthesis of Polymers : Hyojung Lee and S. Kim (2002) investigated the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups via nucleophilic nitro displacement reaction. They reported the successful preparation of new polymers with significant molecular weights and high glass transition temperatures, demonstrating potential applications in materials science (Lee & Kim, 2002).
Precursors for Antitubercular Drugs : A study by A. Richter et al. (2021) highlighted the structural characterization of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide as precursors for the synthesis of antitubercular benzothiazinones. These compounds show promise as new drug candidates against tuberculosis (Richter et al., 2021).
Corrosion Inhibition Studies : Ankush Mishra et al. (2018) conducted a study on the inhibition behavior of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel. Their findings suggest that substituents like nitro groups influence the inhibition efficiency, which has implications in industrial corrosion prevention (Mishra et al., 2018).
Insect Control : Research by C. Schaefer et al. (1978) explored new substituted benzamides with promising activity against mosquitoes. They found that compounds like 2-Chloro-N-[[[4-(trifluoromethoxy) phenyl] amino]carbonyl]benzamide were effective in controlling larval populations of certain mosquito species (Schaefer et al., 1978).
Molecular Electronics : Chen et al. (1999) used a molecule with a nitroamine redox center, including a nitrobenzamide structure, in a molecular electronic device. This study revealed significant on-off ratios and negative differential resistance, indicating potential applications in molecular electronics (Chen et al., 1999).
Antitubercular Activity : J. Cherian et al. (2011) investigated the structure-activity relationships of antitubercular nitroimidazoles, including a compound with a 4-(trifluoromethoxy)benzylamino tail. They synthesized derivatives with potent activity against Mycobacterium tuberculosis, contributing to the development of new antitubercular drugs (Cherian et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLVPZHDZLCXKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716480 |
Source


|
| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214323-50-8 |
Source


|
| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

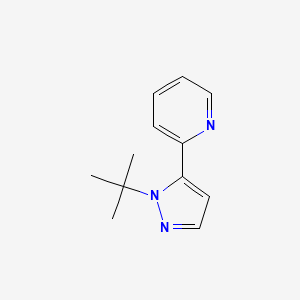
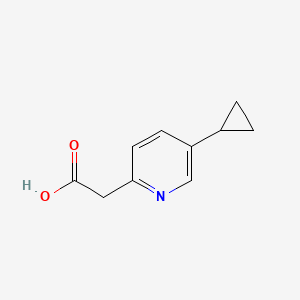

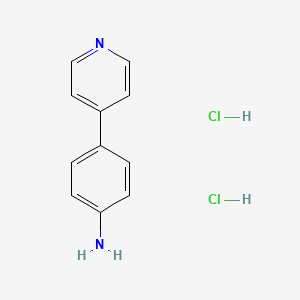



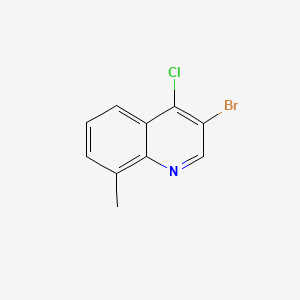

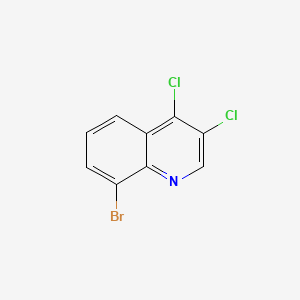
![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)

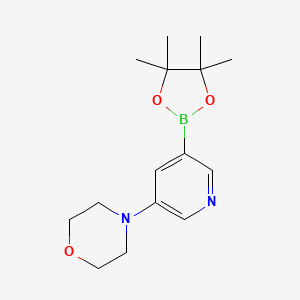
![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)